molecular formula C10H10N2O B3100733 3-Methoxyisoquinolin-7-amine CAS No. 1374652-58-0

3-Methoxyisoquinolin-7-amine

Cat. No. B3100733
CAS RN: 1374652-58-0
M. Wt: 174.2 g/mol
InChI Key: WFMFKTALGLHMOL-UHFFFAOYSA-N
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Description

3-Methoxyisoquinolin-7-amine is a chemical compound with the molecular formula C10H10N2O . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound consists of a isoquinoline ring with a methoxy group (OCH3) at the 3rd position and an amine group (NH2) at the 7th position .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo alkylation and acylation reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.2 . The physical and chemical properties of amines can vary widely, but they generally act as weak organic bases .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The synthesis of bromo-7-methoxyisoquinoline, a derivative of 3-Methoxyisoquinolin-7-amine, is achieved through Jackson's modification of the Pomeranz-Fritsch ring synthesis, highlighting the compound's utility in generating complex molecular frameworks (Armengol, Helliwell, & Joule, 2000).
  • A novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline showcases an effective synthetic approach for introducing a methyl group at C1 of isoquinolines, demonstrating the compound's importance in the synthesis of natural products and drug development (Melzer, Felber, & Bracher, 2018).
  • The synthesis and characterization of 6-Methoxyisoquinoline-5-Carbonitrile detail a methodological advancement in the preparation of this compound, indicating its critical role as an intermediate in drug and dye manufacturing (Zhou Xin-rui, 2005).

Pharmacological Applications and Biological Studies

  • Methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, providing insights into the structural requirements for binding to these sites and their potential applications in neurological research (Graulich et al., 2006).
  • Studies on 5-Amino-2-aroylquinolines, structurally related to this compound, have demonstrated significant antiproliferative activity against various cancer cell lines, indicating the potential of this compound's derivatives in cancer therapy (Lee et al., 2011).

Material Science and Sensing Applications

  • Isoquinoline-derivatized tris(2-pyridylmethyl)amines have been developed as fluorescent zinc sensors with strict Zn²⁺/Cd²⁺ selectivity, showcasing the utility of this compound derivatives in the development of selective sensors for biological and environmental applications (Mikata et al., 2014).

properties

IUPAC Name

3-methoxyisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-7-2-3-9(11)4-8(7)6-12-10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMFKTALGLHMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=C(C=CC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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